

IUPAC nomenclature and CAS number for 4-bromo-1-pentene

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Compound of Interest

Compound Name: 4-Bromo-1-pentene

Cat. No.: B1655104

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A Comprehensive Technical Guide to 4-Bromo-1-Pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-bromo-1-pentene**, a versatile bifunctional building block in organic synthesis. The document details its chemical identity according to IUPAC nomenclature, its CAS registry number for unambiguous identification, and a summary of its key physicochemical properties. Furthermore, this guide outlines a common synthetic protocol and illustrates the compound's utility in a representative chemical transformation.

Chemical Identity and Properties

4-Bromo-1-pentene is a halogenated hydrocarbon featuring both a terminal alkene and a secondary bromide. This unique structural arrangement allows for a diverse range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

The standard nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-bromopent-1-ene.^[1] It is registered under the CAS number 31950-56-8.^{[1][2][3][4][5][6]}

Physicochemical Data Summary

The following table summarizes key quantitative data for **4-bromo-1-pentene**, facilitating easy reference and comparison.

Property	Value	Reference
Molecular Formula	C5H9Br	[1] [2] [3] [5] [6]
Molecular Weight	149.03 g/mol	[1] [2]
CAS Registry Number	31950-56-8	[1] [2] [3] [4] [5] [6]
Density	1.244 g/cm ³	[2] [4]
Boiling Point	118.2 °C at 760 mmHg	[2] [4]
Refractive Index	1.4500	[2] [3]
Flash Point	25.9 °C	[2] [4]
Melting Point	-106.7 °C (estimate)	[2] [3]

Synthesis and Reactivity

4-Bromo-1-pentene's dual functionality, possessing both a nucleophilic-substitution-ready carbon-bromine bond and an addition-reaction-prone carbon-carbon double bond, allows for a wide array of synthetic applications.[\[4\]](#)

Experimental Protocol: Synthesis from Pent-4-en-2-ol

A common laboratory-scale synthesis of **4-bromo-1-pentene** involves the bromination of pent-4-en-2-ol using phosphorus tribromide in the presence of pyridine.

Materials:

- Pent-4-en-2-ol
- Phosphorus tribromide (PBr₃)
- Pyridine
- Diethyl ether (Et₂O)

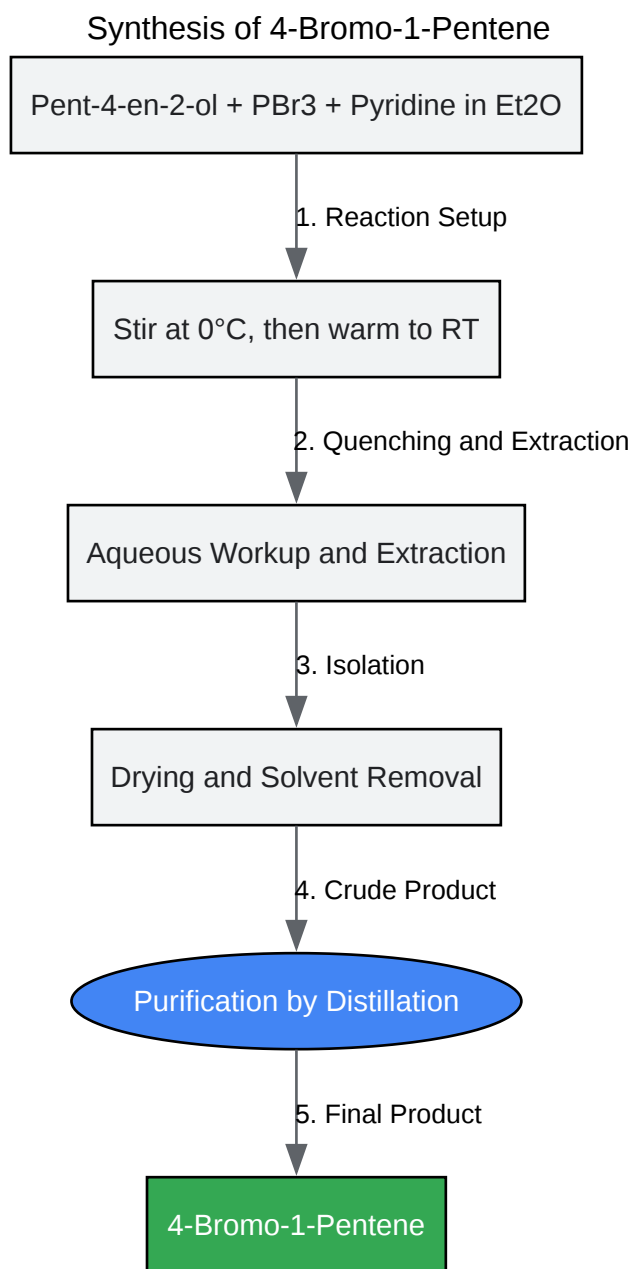
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-4-en-2-ol in anhydrous diethyl ether.
- Cool the solution in an ice bath to 0 °C.
- Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature at 0 °C. A small amount of pyridine is added to neutralize the HBr byproduct.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by carefully pouring the mixture over ice water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **4-bromo-1-pentene**.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **4-bromo-1-pentene** from pent-4-en-2-ol.



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Caption: Workflow for the synthesis of **4-bromo-1-pentene**.

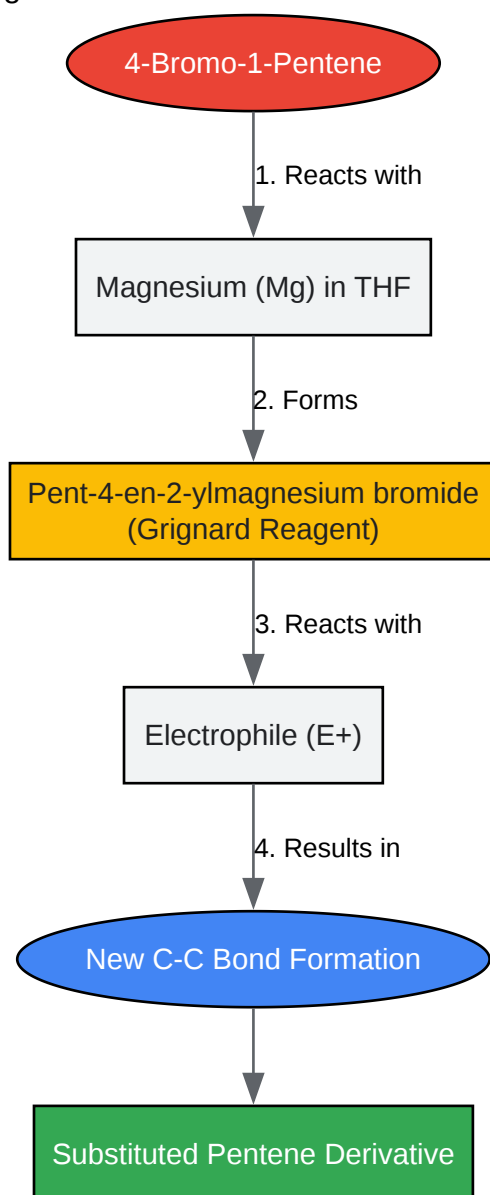
Reactivity and Applications

The presence of two distinct reactive sites in **4-bromo-1-pentene** makes it a valuable precursor in various synthetic pathways. The terminal alkene can undergo reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation to introduce oxygen-containing

functional groups.[4] Concurrently, the secondary bromide can participate in nucleophilic substitution reactions or be utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[4]

The following diagram illustrates a representative reaction of **4-bromo-1-pentene**, specifically a Grignard reaction followed by reaction with an electrophile.

Grignard Reaction of 4-Bromo-1-Pentene



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Caption: Formation and reaction of a Grignard reagent from **4-bromo-1-pentene**.

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